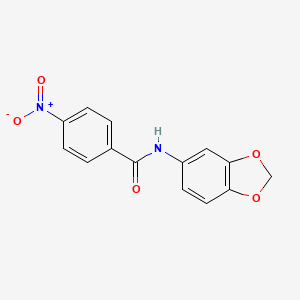

N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide

Overview

Description

N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide is an organic compound that features a benzodioxole ring and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide typically involves the reaction of 1,3-benzodioxole with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nitric acid (for nitration), halogens (for halogenation)

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

Reduction: N-(1,3-benzodioxol-5-yl)-4-aminobenzamide

Substitution: Various substituted benzodioxole derivatives

Hydrolysis: 1,3-benzodioxole-5-carboxylic acid and 4-nitroaniline

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1,3-Benzodioxol-5-yl)-4-piperidinamine dihydrochloride

- N-(1,3-Benzodioxol-5-yl)-2-bromobutanamide

- N-(1-Benzyl-4-piperidinyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide is unique due to the presence of both a benzodioxole ring and a nitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes a benzodioxole ring and a nitrobenzamide moiety, which contributes to its diverse biological properties.

Chemical Structure and Synthesis

The chemical formula for this compound is . The synthesis typically involves the reaction of 1,3-benzodioxole with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine under reflux conditions. This method ensures a high yield of the desired product while maintaining purity through subsequent purification techniques like recrystallization or chromatography.

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Nitro-containing compounds are known to exhibit significant antimicrobial effects by generating toxic intermediates upon reduction, which can bind to DNA and induce cell death. For example, related nitro compounds have shown efficacy against various microorganisms, suggesting that this compound may possess similar properties .

2. Anticancer Activity

The compound is also being explored as a potential anticancer agent. Studies indicate that derivatives of benzodioxole compounds often exhibit cytotoxic effects against cancer cell lines, including lung and glioma cells. The mechanism of action may involve apoptosis induction and disruption of mitochondrial function. This makes this compound a candidate for further investigation in cancer therapeutics .

3. Anti-inflammatory Effects

Research has shown that nitrobenzamide derivatives can possess anti-inflammatory properties. These compounds may inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), contributing to their therapeutic potential in inflammatory diseases. The presence of the nitro group enhances these interactions, making such compounds valuable in developing anti-inflammatory drugs .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, docking studies have indicated potential binding affinities with enzymes implicated in cancer progression.

Case Studies and Research Findings

Several studies have documented the biological activities of nitrobenzamide derivatives:

- Anticancer Studies : A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential of this compound in oncology.

- Antimicrobial Activity : Research indicates that nitro derivatives are effective against common pathogens due to their ability to damage microbial DNA through reactive intermediates generated during metabolic processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2H-1,3-benzodioxol-5-yl)ethanone | Contains benzodioxole moiety | Anticancer properties |

| 4-(1,3-benzodioxole)thiosemicarbazone | Thiosemicarbazone derivative | Cytotoxic effects on cancer cells |

| 2-(1,3-benzodioxol-5-yl)phenol | Hydroxy derivative | Antioxidant activity |

| This compound | Nitro group and amide linkage | Antimicrobial and anticancer |

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-14(9-1-4-11(5-2-9)16(18)19)15-10-3-6-12-13(7-10)21-8-20-12/h1-7H,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALFACKQVAUKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.